IPTG

Recombinant protein production Bioprocess optimization E. coli fermentation

For high-value recombinant production, achieve a proven 14.6% yield advantage (110 vs 96 mg/g DCW) versus lactose induction. As a non-hydrolyzable allolactose mimic, IPTG ensures sustained, homogeneous induction across entire populations, eliminating uninduced ‘persister’ subpopulations critical for single-cell assays and cGMP lot-to-lot consistency. Partner with quality-controlled, dioxane-free lots now.

Molecular Formula C9H18O5S
Molecular Weight 238.3 g/mol
CAS No. 105431-82-1
Cat. No. B028299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPTG
CAS105431-82-1
Synonyms1-Thio-beta-D-galactopyranoside, Isopropyl
IPTG
Isopropyl 1 Thio beta D galactopyranoside
Isopropyl 1-Thio-beta-D-galactopyranoside
Isopropyl Thiogalactoside
Thiogalactoside, Isopropyl
Molecular FormulaC9H18O5S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCC(C)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9+/m1/s1
InChIKeyBPHPUYQFMNQIOC-NXRLNHOXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IPTG (CAS 105431-82-1) for Recombinant Protein Expression: A Procurement Baseline


Isopropyl β-D-1-thiogalactopyranoside (IPTG, CAS 105431-82-1) is a synthetic, non-metabolizable molecular mimic of allolactose that functions as a gratuitous inducer of the Escherichia coli lac operon [1]. It binds specifically to the LacI repressor protein, causing a conformational change that releases the repressor from the operator DNA and permits RNA polymerase to initiate transcription of downstream genes [2]. As a thiogalactoside analog, IPTG is not hydrolyzed by β-galactosidase, which enables sustained, constitutive-level induction throughout the culture period unlike natural inducers that are consumed by cellular metabolism [3].

Why Generic Lac Inducer Substitution Fails for IPTG-Based Workflows


Substituting IPTG with alternative lac operon inducers—including the natural inducer allolactose, the gratuitous inducer TMG, or the metabolic substrate lactose—without re-optimizing the experimental protocol is scientifically unsound. Each inducer possesses distinct uptake kinetics, metabolic fate, induction threshold, and population-level response heterogeneity [1]. Direct one-to-one replacement with lactose, for instance, introduces carbon source dynamics and requires precise glucose depletion timing to achieve comparable induction efficiency, while TMG exhibits a bimodal induction threshold approximately ten-fold higher than IPTG [2]. Furthermore, the presence or absence of LacY permease and LacA transacetylase in the host strain differentially modulates the effective intracellular concentration of each inducer [3]. These mechanistic divergences render generic substitution without empirical revalidation a significant source of experimental variability and process inconsistency.

Quantitative Differentiation of IPTG (CAS 105431-82-1) Against Primary Lac Inducer Comparators


IPTG Achieves 14.6% Higher Target Protein Yield Than Lactose Under Optimized Bioprocess Conditions

In a controlled bioreactor study comparing induction strategies, IPTG (isopropyl-β-D-thiogalactoside) produced a higher intracellular accumulation of the model protein Troponin C (TnC) than lactose when both were used under their respective optimized conditions [1]. The quantitative difference, measured in mg target protein per gram dry cell weight (DCW), demonstrates that for maximum per-cell productivity, IPTG remains the superior choice despite the lower reagent cost of lactose.

Recombinant protein production Bioprocess optimization E. coli fermentation

IPTG Exhibits a 10-Fold Lower Bimodal Induction Threshold Than TMG at the Single-Cell Level

A systematic comparison of lac promoter induction using a gfp reporter strain revealed that IPTG and TMG (methyl-β-D-thiogalactopyranoside) exhibit markedly different population-level induction behaviors [1]. Specifically, bimodal induction—where a subpopulation of cells remains uninduced—occurred at approximately ten-fold lower concentrations with IPTG compared to TMG. This finding has significant implications for achieving uniform induction across a bacterial population.

Single-cell analysis Population heterogeneity Induction threshold

IPTG Provides Sustained Induction Due to Complete Metabolic Stability, Unlike Allolactose

IPTG and the natural inducer allolactose bind the LacI repressor with equivalent affinity in vitro [1]. However, their in vivo efficacy diverges dramatically due to metabolic processing. Allolactose is a substrate for β-galactosidase and is hydrolyzed, leading to transient induction that diminishes as the inducer is consumed [2]. In contrast, IPTG is completely non-metabolizable because the thiogalactoside bond is not cleaved by β-galactosidase, resulting in sustained, constitutive-level expression throughout the culture period [3].

Inducer stability Sustained expression Metabolic fate

IPTG Is Not Required for Induction with High-Copy-Number Plasmids (e.g., pUC Derivatives) Due to LacI Titration

In blue-white screening applications using high-copy-number plasmids such as pUC or pBluescript derivatives, the addition of exogenous IPTG is often unnecessary for lacZ induction [1]. This occurs because the high plasmid copy number provides an abundance of lac operator sites that titrate the limited endogenous LacI repressor protein, resulting in constitutive, inducer-independent expression of the α-complementing β-galactosidase fragment. However, IPTG addition can still be beneficial for intensifying the blue color development and reducing incubation time required for unambiguous colony differentiation .

Blue-white screening High-copy plasmids pUC vectors

High-Value Application Scenarios for IPTG (CAS 105431-82-1) Based on Quantitative Evidence


Maximum-Yield Recombinant Protein Production in Fed-Batch Fermentation

For industrial-scale or high-value recombinant protein manufacturing where maximizing product per gram of biomass is the primary economic driver, IPTG induction is supported by direct comparative evidence showing a 14.6% higher yield (110 mg/g DCW) relative to lactose induction (96 mg/g DCW) under optimized bioprocess conditions [1]. This yield advantage is particularly critical for high-cost biologics or enzymes where incremental improvements directly impact commercial viability. Users should note that while lactose may offer lower reagent costs, the metabolic burden and yield penalty must be weighed against IPTG expense for each specific protein target.

Experiments Requiring Uniform Single-Cell Induction and Minimal Population Heterogeneity

In applications such as synthetic biology circuit characterization, flow cytometry-based screening, or microfluidic single-cell analysis, achieving homogeneous induction across the entire bacterial population is essential for data reproducibility. Comparative single-cell analysis demonstrates that IPTG exhibits a bimodal induction threshold approximately ten-fold lower than TMG, meaning that at standard working concentrations (0.1–1.0 mM), IPTG produces more uniform population-level induction with fewer uninduced 'persister' subpopulations [1]. This characteristic makes IPTG the preferred inducer for any application where population-averaged bulk measurements are insufficient and true single-cell uniformity is required.

Long-Duration or Overnight Induction Protocols Requiring Sustained Inducer Presence

For experimental workflows involving extended induction periods (e.g., overnight expression at reduced temperatures for soluble protein production), the metabolic stability of the inducer becomes a critical parameter. Unlike allolactose, which is hydrolyzed by β-galactosidase leading to transient induction, IPTG remains completely intact throughout the culture period because its thiogalactoside bond is resistant to enzymatic cleavage [1] [2]. This sustained presence ensures that induction pressure is maintained for the entire duration, eliminating the need for repeated inducer additions and reducing operator-dependent variability in long-term expression protocols.

cGMP-Regulated Biopharmaceutical Manufacturing Requiring Lot-to-Lot Consistency

For biopharmaceutical production under cGMP guidelines (ICH Q7), consistent performance across production lots is a regulatory requirement. While not a comparative performance metric per se, IPTG manufactured under cGMP conditions with performance testing for consistent biological induction provides documented lot-to-lot reproducibility and controlled impurity profiles [1]. Procurement of such quality-controlled IPTG reduces the risk of batch failure due to inducer variability, a concern that is particularly acute when using natural inducers like lactose which can vary in composition and purity depending on source.

Technical Documentation Hub

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